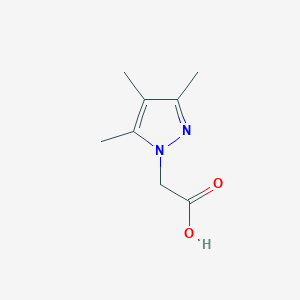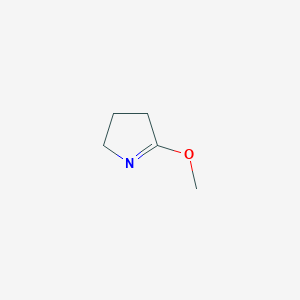![molecular formula C6H13NO3S B1348352 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol CAS No. 58903-81-4](/img/structure/B1348352.png)
2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol
Overview
Description
2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol is a useful research compound. Its molecular formula is C6H13NO3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry and Enzyme Activity : Gani, Wallis, and Young (1983) studied the stereochemistry of 2-aminoethanol rearrangement by ethanolamine ammonia-lyase, providing insights into the enzyme's mechanism and stereochemical integrity of related compounds (Gani, Wallis, & Young, 1983).
Synthesis of Heterocycles : Abdel-Monem, Mohamed, and Bakhite (2001) reported on the synthesis of fluorine-containing heterocycles using a compound structurally related to 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol, contributing to organic synthesis and pharmaceutical chemistry (Abdel-Monem, Mohamed, & Bakhite, 2001).
Receptor Differentiation : Lands, Ludueña, and Buzzo (1967) explored the structural modification of 2-aminoethanol compounds, which impacts sympathomimetic activity, aiding in the differentiation of receptor populations (Lands, Ludueña, & Buzzo, 1967).
Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives : El-Meligie et al. (2020) discussed the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using related compounds, contributing to the field of medicinal chemistry (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).
Antimicrobial Activity of Benzothiazepines : Pant, Sharma, and Pant (2008) synthesized benzothiazepines using similar compounds and evaluated their antimicrobial activity, offering potential applications in antimicrobial drug development (Pant, Sharma, & Pant, 2008).
Rhodamine-Azacrown Based Fluorescent Probe : Fang et al. (2014) studied a rhodamine-azacrown derivative, which is structurally similar to this compound, for detecting metal ions, highlighting applications in analytical chemistry (Fang, Zhang, Zhao, Zhang, Xu, Ren, Wu, & Yang, 2014).
Organocatalysis in Multicomponent Reactions : Brahmachari and Banerjee (2014) explored the use of urea as a novel organo-catalyst in reactions involving compounds related to this compound, contributing to green chemistry and organic synthesis (Brahmachari & Banerjee, 2014).
Self-Assembling in Molecular Liquids : Świergiel and Jadżyn (2017) investigated the self-assembling and molecular packing in liquids like 1,2-ethanediol and 2-aminoethanol, providing insights into physical chemistry and material science (Świergiel & Jadżyn, 2017).
Electropolymerization of Thiophene Derivatives : Dass et al. (2006) focused on the electropolymerization of a monomer similar to this compound, relevant to material science and polymer chemistry (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).
Novel Small Molecule in Cancer Research : Wu et al. (2004) researched 2[[3-(2,3-dichlorophenoxy) propyl]amino]ethanol, a structurally related compound, for its potential in inducing apoptosis in cancer cells, indicating applications in cancer therapy and pharmacology (Wu, Zhu, Gu, Zhang, Teraishi, Davis, Jacob, & Fang, 2004).
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-3-2-7-6-1-4-11(9,10)5-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPACUVIDHVFZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329712 | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58903-81-4 | |
| Record name | 3-[(2-Hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2-hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)


![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)






